REACTION_SMILES
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[CH3:25][CH2:26][N:27]([CH2:28][CH3:29])[CH2:30][CH3:31].[CH3:32][c:33]1[n:34][o:35][c:36]([CH2:38][NH2:39])[n:37]1.[CH3:48][CH2:49][O:50][C:51](=[O:52])[CH3:53].[Cl:40][CH2:41][Cl:42].[Li+:24].[O:11]1[CH:12]([C:21](=[O:22])[O-:23])[CH2:13][NH:14][c:15]2[c:16]1[cH:17][cH:18][cH:19][cH:20]2.[O:43]=[CH:44][N:45]([CH3:46])[CH3:47].[OH:1][n:2]1[c:3]2[c:4]([cH:5][cH:6][cH:7][cH:8]2)[n:9][n:10]1>>[O:11]1[CH:12]([C:21](=[O:23])[NH:39][CH2:38][c:36]2[o:35][n:34][c:33]([CH3:32])[n:37]2)[CH2:13][NH:14][c:15]2[c:16]1[cH:17][cH:18][cH:19][cH:20]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1noc(CN)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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O=C([O-])C1CNc2ccccc2O1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])C1CNc2ccccc2O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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On1nnc2ccccc21
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Name
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Type
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product
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Smiles
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Cc1noc(CNC(=O)C2CNc3ccccc3O2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |